REACTION_CXSMILES
|
[Cl:1][C:2]1[S:3][C:4]([CH:8]=[O:9])=[C:5]([Cl:7])[N:6]=1.[CH2:10](O)[CH2:11][OH:12].C(=O)([O-])[O-].[Na+].[Na+]>O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C1(C)C=CC=CC=1>[Cl:1][C:2]1[S:3][C:4]([CH:8]2[O:12][CH2:11][CH2:10][O:9]2)=[C:5]([Cl:7])[N:6]=1 |f:2.3.4,5.6|
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Name
|
|
Quantity
|
300 mL
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
21.05 g
|
Type
|
reactant
|
Smiles
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ClC=1SC(=C(N1)Cl)C=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
catalyst
|
Smiles
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O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
Add a Dean-Stark trap
|
Type
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TEMPERATURE
|
Details
|
heat
|
Type
|
CUSTOM
|
Details
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the reaction
|
Type
|
TEMPERATURE
|
Details
|
to reflux under nitrogen for 7 h
|
Duration
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7 h
|
Type
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TEMPERATURE
|
Details
|
Cool
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
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Details
|
Extract with ethyl acetate (3×150 mL)
|
Type
|
WASH
|
Details
|
wash with brine (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the ethyl acetate over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter off the sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
Concentrate on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
purify the crude product by flash chromatography on silica gel eluting with 10% ethyl acetate/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC(=C(N1)Cl)C1OCCO1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.77 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |